molecular formula C12H12N2O3 B1591610 Phenobarbital-D5 (D-label on ring) CAS No. 72793-46-5

Phenobarbital-D5 (D-label on ring)

Cat. No.: B1591610
CAS No.: 72793-46-5
M. Wt: 237.27 g/mol
InChI Key: DDBREPKUVSBGFI-DKFMXDSJSA-N
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Description

Phenobarbital-D5 (D-label on ring) is a deuterated form of phenobarbital, a barbiturate derivative. Phenobarbital is widely used for its anticonvulsant and sedative properties. The deuterium labeling on the phenyl ring of phenobarbital-D5 makes it particularly useful in various scientific research applications, including pharmacokinetic studies and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenobarbital-D5 involves the incorporation of deuterium atoms into the phenyl ring of phenobarbital. This can be achieved through a series of chemical reactions starting from deuterated benzene. The general synthetic route includes:

    Nitration: Deuterated benzene is nitrated to form deuterated nitrobenzene.

    Reduction: The nitro group is reduced to form deuterated aniline.

    Acylation: Deuterated aniline undergoes acylation to form deuterated acetanilide.

    Cyclization: The acetanilide is cyclized to form deuterated phenobarbital.

Industrial Production Methods

Industrial production of phenobarbital-D5 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of deuterated benzene are subjected to nitration, reduction, acylation, and cyclization.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity phenobarbital-D5.

    Quality Control: The final product undergoes rigorous quality control tests to ensure the correct deuterium labeling and purity.

Chemical Reactions Analysis

Types of Reactions

Phenobarbital-D5 undergoes various chemical reactions, including:

    Oxidation: Phenobarbital-D5 can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert phenobarbital-D5 to its corresponding alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and other substituted phenobarbital compounds.

Scientific Research Applications

Phenobarbital-D5 is extensively used in scientific research due to its unique properties:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems using mass spectrometry.

    Mass Spectrometry: Phenobarbital-D5 serves as an internal standard in mass spectrometry, enhancing the accuracy of quantitative analyses.

    Forensic Toxicology: It is used in forensic toxicology to detect and quantify phenobarbital in biological samples.

    Drug Metabolism Studies: Researchers use phenobarbital-D5 to study the metabolic pathways and interactions of phenobarbital in the body.

Mechanism of Action

Phenobarbital-D5 exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This mechanism underlies its anticonvulsant and sedative properties.

Comparison with Similar Compounds

Phenobarbital-D5 is compared with other barbiturates such as:

    Pentobarbital-D5: Similar in structure but differs in the side chain, leading to different pharmacokinetic properties.

    Secobarbital-D5: Has a different substitution pattern on the barbiturate ring, affecting its potency and duration of action.

    Amobarbital-D5: Another deuterated barbiturate with distinct pharmacological effects.

Phenobarbital-D5 is unique due to its specific deuterium labeling on the phenyl ring, making it particularly valuable in precise analytical applications.

Properties

IUPAC Name

5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBREPKUVSBGFI-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)NC2=O)CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584452
Record name 5-Ethyl-5-(~2~H_5_)phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72793-46-5
Record name 5-Ethyl-5-(~2~H_5_)phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72793-46-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenobarbital-D5 (D-label on ring)
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